Y-33075

Descripción general

Descripción

Y-39983 es un inhibidor selectivo de la proteína quinasa asociada a Rho de formación de hélice en espiral. Se deriva de Y-27632 y es conocido por su potente inhibición de la proteína quinasa asociada a Rho. Este compuesto ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del glaucoma y la hipertensión ocular .

Métodos De Preparación

La síntesis de Y-39983 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción a menudo implican el uso de bases fuertes y altas temperaturas para facilitar la formación del producto deseado . Los métodos de producción industrial para Y-39983 no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

Y-39983 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, particularmente en la porción benzamida, utilizando reactivos como haluros de alquilo o cloruros de acilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o dimetilsulfóxido, y catalizadores como paladio sobre carbón. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Key Mechanisms:

- Inhibition of Contraction : Y-33075 reduces the contraction of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis.

- Alteration of Migration : Interestingly, while it decreases contraction, it enhances the migration of HSCs at certain concentrations .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

2.1. Hepatic Stellate Cells (HSCs)

A pivotal study evaluated the effects of this compound on activated primary mouse HSCs and human HSC line TWNT-4. The findings indicate:

- Reduction in Contraction : Significant reduction in contraction was observed at concentrations as low as 100 nM .

- Enhanced Migration : At 1 μM concentration, this compound increased migration rates significantly over time .

2.2. Fibrogenesis

This compound has demonstrated potential in reducing fibrogenesis:

- Collagen Expression : The compound markedly decreased collagen 1a1 expression in both TWNT-4 and FVB/NJ cells, indicating its role in mitigating fibrosis .

Data Tables

The following table summarizes key findings from studies involving this compound:

| Parameter | Concentration (nM) | Effect Observed |

|---|---|---|

| Contraction in TWNT-4 Cells | 100 - 10,000 | Significant reduction |

| Migration in TWNT-4 Cells | 1,000 | Increased migration at 4h, 8h, 24h |

| Collagen 1a1 Expression | Various | Decreased expression across all concentrations |

| Phosphorylation of MLC | 10 - 10,000 | Reduction observed at lower concentrations |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

4.1. Chronic Liver Disease

In a controlled study involving cirrhotic rats:

- Portal Pressure Reduction : Treatment with this compound led to a significant decrease in portal pressure, suggesting its potential as a therapeutic agent for portal hypertension associated with chronic liver disease .

4.2. Wound Healing Assays

Wound healing assays conducted on HSCs revealed:

Mecanismo De Acción

Y-39983 ejerce sus efectos inhibiendo la proteína quinasa asociada a Rho. Esta inhibición conduce a la relajación de las células del músculo liso y al aumento del flujo de humor acuoso en el ojo, lo que reduce la presión intraocular. Los objetivos moleculares de Y-39983 incluyen las isoformas de la proteína quinasa asociada a Rho ROCK1 y ROCK2. Las vías involucradas en su mecanismo de acción incluyen la vía de señalización RhoA/proteína quinasa asociada a Rho, que regula varios comportamientos celulares como la reorganización del citoesqueleto y la motilidad celular .

Comparación Con Compuestos Similares

Y-39983 a menudo se compara con otros inhibidores de la proteína quinasa asociada a Rho, como Y-27632, ripasudil y netarsudil. En comparación con Y-27632, Y-39983 es más potente en la inhibición de la proteína quinasa asociada a Rho y la promoción del crecimiento de neuritas . Ripasudil y netarsudil también son inhibidores potentes, pero tienen diferentes perfiles farmacocinéticos y aplicaciones clínicas. La singularidad de Y-39983 radica en su alta potencia y selectividad para la proteína quinasa asociada a Rho, lo que la convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .

Compuestos Similares

- Y-27632

- Ripasudil

- Netarsudil

- AMA0076

Actividad Biológica

Y-33075 is a non-selective Rho-kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in liver fibrosis and other fibrotic diseases. This article explores the biological activity of this compound, focusing on its effects on hepatic stellate cells (HSCs), its mechanism of action, and relevant case studies.

Rho-kinase inhibitors like this compound are known to modulate various cellular processes, including contraction, migration, and proliferation. The primary mechanism involves the inhibition of myosin light chain (MLC) phosphorylation, which is crucial for cellular contraction. Studies have shown that this compound significantly reduces p-MLC levels in HSCs, thereby decreasing contraction and fibrogenesis while increasing cellular migration.

Key Findings

- Potency Comparison : this compound exhibits a potency approximately 10 times greater than Y-27632, another ROCK inhibitor, in reducing contraction in activated HSCs. This was demonstrated in both murine and human cell lines (TWNT-4) .

-

Effects on Contraction and Migration :

- At concentrations ranging from 100 nM to 10 μM , this compound effectively decreased contraction in TWNT-4 cells.

- In a wound healing assay, this compound increased migration at concentrations of 100 nM and 1 μM after 4 and 8 hours of incubation, although higher concentrations (10 μM) led to decreased migration after 24 hours .

- Gene Expression Modulation : Treatment with this compound resulted in a significant reduction of collagen type I alpha 1 (Col1a1) gene expression at concentrations as low as 1 μM , indicating its role in modulating fibrogenic processes .

Data Table: Effects of this compound on HSCs

| Concentration (μM) | Effect on Contraction | Effect on Migration | Col1a1 Expression |

|---|---|---|---|

| 0.1 | Decreased | Increased | Not significant |

| 1 | Decreased | Increased | Reduced |

| 10 | Decreased | Decreased | Significant reduction |

Study 1: Impact on Activated HSCs

In a study examining the effects of this compound on activated primary mouse HSCs from FVB/NJ mice, researchers found that treatment led to a marked decrease in contraction and fibrogenesis compared to untreated controls. Additionally, an unexpected increase in cellular migration was noted, suggesting a dual role for this compound in both inhibiting fibrosis and promoting cell movement .

Study 2: Comparative Analysis with Y-27632

Another comparative study highlighted that while both this compound and Y-27632 reduced contraction effectively, only this compound demonstrated significant effects at lower concentrations. This study emphasized the need for further exploration into the clinical applications of this compound as a more effective ROCK inhibitor .

Propiedades

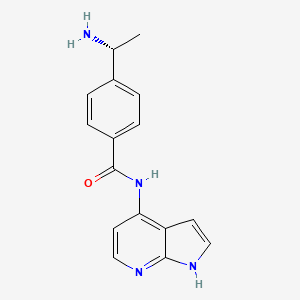

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVBXQAYBIJXRP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173718 | |

| Record name | Y-33075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199433-58-4 | |

| Record name | Y-33075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-33075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Y-33075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.